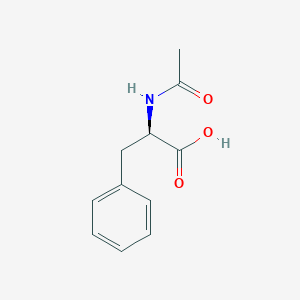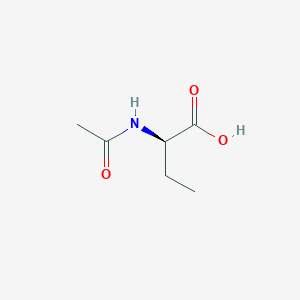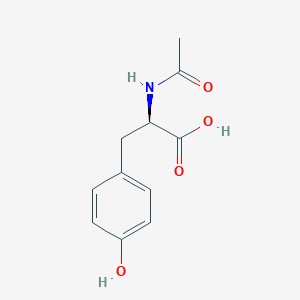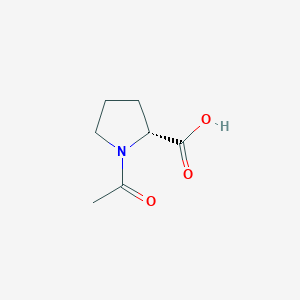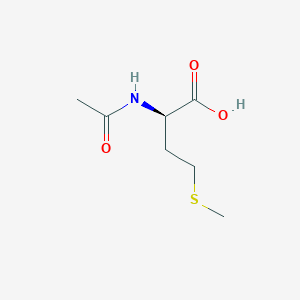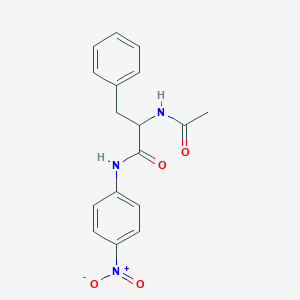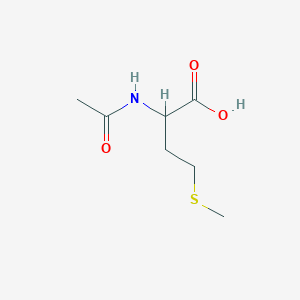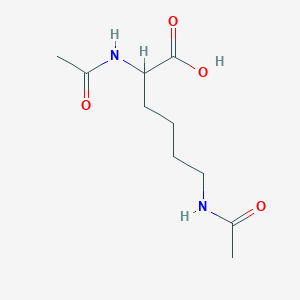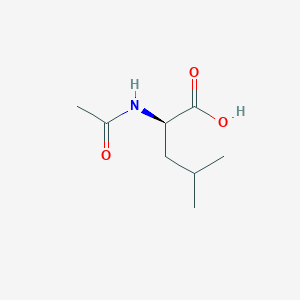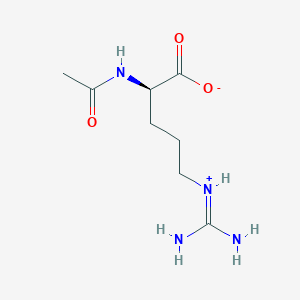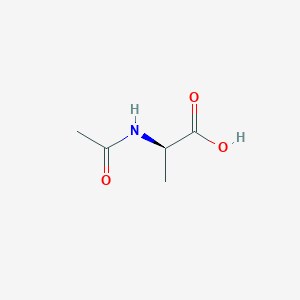
Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate
Übersicht
Beschreibung
Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate is a chemical compound with the molecular formula C18H17NO3 . Its molecular weight is 295.332 .
Synthesis Analysis
The synthesis of Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate involves several steps. One method involves the use of hydrogen in ethanol for 20 hours . Another method involves the use of potassium hydroxide in ethanol, heating, and then adding sodium hydroxide . A third method involves the use of diisobutylaluminium hydride in tetrahydrofuran and hexane at temperatures between -40 and 20 degrees Celsius for 16 hours .Molecular Structure Analysis
The molecular structure of Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate is represented by the formula C18H17NO3 . The InChI Key for this compound is DCIFXYFKVKDOLL-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate include its synthesis through various methods as mentioned above . Other reactions include the Suzuki–Miyaura coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate include its molecular formula (C18H17NO3), molecular weight (295.332), and its InChI Key (DCIFXYFKVKDOLL-UHFFFAOYSA-N) .Wissenschaftliche Forschungsanwendungen
Indoleamine 2,3-Dioxygenase Inhibitors
This compound serves as a reactant for the preparation of indolyl ethanones, which are potent inhibitors of indoleamine 2,3-dioxygenase (IDO). IDO is an enzyme that plays a critical role in the immune response by regulating tryptophan levels. Inhibitors of IDO have potential therapeutic applications in treating diseases where the immune system is compromised, such as cancer, as they can help restore immune surveillance by blocking the IDO-mediated immune escape pathway .
Histamine H3 Receptor Inverse Agonists
Ethyl 5-benzyloxyindole-2-carboxylate is used to synthesize histamine H3 receptor inverse agonists. These agents can modulate the release of neurotransmitters like histamine, dopamine, and acetylcholine in the central nervous system. They have potential applications in treating sleep disorders, obesity, and cognitive impairments .
PPAR-γ Binding Agents
The compound is a key reactant in the synthesis of PPAR-γ binding agents. These agents are investigated for their potential application in the treatment of osteoporosis. PPAR-γ plays a significant role in the differentiation of osteoblasts, and its modulation can lead to the development of new treatments for bone density-related conditions .
Nonpeptide Glycoprotein IIB/IIIA Inhibitors
It is also utilized in the preparation of nonpeptide glycoprotein IIB/IIIA inhibitors. These inhibitors can prevent platelet aggregation, making them valuable in the development of antithrombotic drugs. Such drugs can be used to prevent strokes and myocardial infarctions in patients at high risk of thrombosis .
Organic Synthesis and Medicinal Chemistry
Ethyl 5-benzyloxyindole-2-carboxylate is a versatile building block in organic synthesis and medicinal chemistry. Its benzylic position is reactive and can undergo various transformations, including free radical bromination, nucleophilic substitution, and oxidation, which are fundamental reactions in creating complex organic molecules .
Chromatography and Mass Spectrometry
In the field of analytical chemistry, particularly chromatography and mass spectrometry, this compound can be used as a standard or reference material. Its well-defined structure and properties make it suitable for method development, calibration, and quality control in analytical procedures .
Neuroprotective Agents
Research has indicated the potential of Ethyl 5-benzyloxyindole-2-carboxylate derivatives as neuroprotective agents. These compounds can protect neuronal cells from oxidative stress and apoptosis, which is beneficial in the study of neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Anti-Inflammatory Agents
Lastly, derivatives of Ethyl 5-benzyloxyindole-2-carboxylate have been explored for their anti-inflammatory properties. By modulating inflammatory pathways, these compounds could lead to new treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 5-phenylmethoxy-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-2-21-18(20)17-11-14-10-15(8-9-16(14)19-17)22-12-13-6-4-3-5-7-13/h3-11,19H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIFXYFKVKDOLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20190538 | |
| Record name | Ethyl 5-(phenylmethoxy)-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20190538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate | |
CAS RN |
37033-95-7 | |
| Record name | Ethyl 5-(phenylmethoxy)-1H-indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37033-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(phenylmethoxy)-1H-indole-2-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037033957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 37033-95-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30931 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 5-(phenylmethoxy)-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20190538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 5-(phenylmethoxy)-1H-indole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.459 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-(Benzyloxy)-2-carbethoxyindole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8E35U2DWT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


